Product packaging for H-Tyr-c[pen-Gly-Phe-pen]OH(Cat. No.:)

H-Tyr-c[pen-Gly-Phe-pen]OH

Cat. No.: B10849351
M. Wt: 645.8 g/mol
InChI Key: MCMMCRYPQBNCPH-ZNNNFZKMSA-N
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Description

Contextualization of Cyclic Peptides in Contemporary Biomedical Research

Cyclic peptides are a class of molecules that have garnered substantial interest in modern drug discovery and biomedical research. musechem.comnih.gov Unlike their linear counterparts, the ring-shaped structure of cyclic peptides confers significant advantages, including enhanced stability, increased resistance to degradation by enzymes, and a more rigid conformation. musechem.comnih.gov This structural rigidity often leads to higher binding affinity and greater selectivity for their biological targets, which can minimize off-target effects and improve therapeutic efficacy. musechem.comoup.com

These properties make cyclic peptides ideal candidates for a wide range of therapeutic applications, including as antibiotics, antifungals, and immunosuppressants. nih.govbiochempeg.com Furthermore, they are invaluable as molecular probes for investigating protein function, disease mechanisms, and receptor signaling pathways. nih.gov The ability of cyclic peptides to target both extracellular and, increasingly, intracellular proteins makes them a versatile and powerful platform for developing novel therapeutics for a multitude of diseases. musechem.com

Historical Overview of the Discovery and Initial Characterization of H-Tyr-c[pen-Gly-Phe-pen]OH

This compound, scientifically known as H-Tyrosyl-cyclic[D-penicillaminyl-glycyl-phenylalanyl-D-penicillaminyl] hydroxide (B78521) and commonly abbreviated as DPDPE, was developed in the early 1980s. wikipedia.org It emerged from extensive research into enkephalins, which are endogenous opioid peptides. nih.gov The discovery of the natural enkephalins, Met-enkephalin and Leu-enkephalin, spurred a wave of synthetic chemistry aimed at creating analogues with improved stability and receptor selectivity. nih.govmdpi.com

DPDPE was a landmark achievement in this effort, representing the first highly selective synthetic peptide agonist for the delta (δ)-opioid receptor. wikipedia.orgnih.gov Its design was a strategic modification of the natural enkephalin sequence, where the cyclization was achieved via a disulfide bond between two D-penicillamine residues. nih.govdrugbank.com This structural constraint was crucial for locking the peptide into a conformation that is preferentially recognized by the δ-opioid receptor. The initial characterization of DPDPE demonstrated its high affinity and selectivity, establishing it as a prototypical δ-opioid receptor agonist. tocris.com

Significance of this compound as a Model System in Peptide Science and Receptor Biology

The high selectivity of DPDPE for the δ-opioid receptor over other opioid receptor subtypes (μ and κ) has made it an invaluable research tool. abcam.comrndsystems.com This specificity allows scientists to isolate and study the physiological and pharmacological roles of the δ-opioid receptor system with a high degree of precision. nih.govnih.gov For instance, DPDPE has been instrumental in characterizing the involvement of δ-opioid receptors in pain modulation, mood regulation, and neuroprotection. nih.govnih.gov

As a model system, DPDPE has facilitated numerous key research findings:

Receptor Binding and Function: It is used as a standard radiolabeled ligand in binding assays to determine the affinity and selectivity of new compounds for the δ-opioid receptor. nih.gov

Receptor Trafficking: Studies using DPDPE have elucidated the processes of agonist-induced receptor phosphorylation, desensitization, and internalization, providing critical insights into how cells regulate their response to signaling molecules. nih.gov

Structure-Activity Relationships (SAR): DPDPE has served as a template for the design of countless other cyclic peptide analogues. nih.govnih.gov By systematically modifying its structure, researchers have explored the chemical features necessary for potent and selective receptor interaction. nih.gov

In Vivo Studies: Its ability to be administered systemically and produce effects within the central nervous system has made it a valuable probe for investigating the behavioral and physiological consequences of δ-opioid receptor activation in living organisms. tocris.comabcam.comrndsystems.com

The following table summarizes the binding affinity of DPDPE for different opioid receptor subtypes, highlighting its remarkable selectivity.

Receptor SubtypeBinding Affinity (Ki, nM)
Delta (δ)14
Mu (μ)>1000
Kappa (κ)>1000
Data sourced from Abcam (ab120675). abcam.com

This high selectivity ratio underscores why DPDPE remains a gold standard in opioid research, enabling the precise dissection of δ-opioid receptor pharmacology. abcam.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O7S2 B10849351 H-Tyr-c[pen-Gly-Phe-pen]OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H39N5O7S2

Molecular Weight

645.8 g/mol

IUPAC Name

(13R)-13-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24?/m1/s1

InChI Key

MCMMCRYPQBNCPH-ZNNNFZKMSA-N

Isomeric SMILES

CC1([C@@H](C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for H Tyr C Pen Gly Phe Pen Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Tyr-c[pen-Gly-Phe-pen]OH Precursors

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling the linear precursor of this compound. ambiopharm.comnih.gov In this strategy, the peptide chain is built sequentially while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. biosynth.compeptide.compeptide.com

The choice of resin and linker is critical for a successful synthesis, as it dictates the conditions for cleavage of the final peptide from the solid support. biosynth.com For the synthesis of this compound, which has a free C-terminal carboxyl group, resins that release the peptide as a carboxylic acid are required.

Wang Resin : This is a widely used support for synthesizing peptide acids via the Fmoc strategy. peptide.com The peptide is attached to a 4-hydroxybenzyl alcohol linker via an ester bond. Cleavage is typically achieved using a high concentration of trifluoroacetic acid (TFA), which simultaneously removes many common side-chain protecting groups. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA). sigmaaldrich.comsemanticscholar.org This is particularly advantageous for preventing side reactions and for the synthesis of protected peptide fragments that might be used in a subsequent hybrid synthesis approach. sigmaaldrich.comsemanticscholar.org The steric bulk of the trityl linker also helps to minimize side reactions like diketopiperazine formation. sigmaaldrich.com

Table 1: Comparison of Resin Supports for this compound Synthesis

Resin TypeLinker TypeCleavage ConditionAdvantagesDisadvantages
Wang Resin 4-Alkoxybenzyl alcoholHigh % TFA (e.g., 95%)Good stability, widely used.Harsh cleavage can cause side reactions.
2-Chlorotrityl Chloride Resin TritylDilute acid (e.g., 1-2% TFA)Mild cleavage, suppresses side reactions, allows for protected fragment synthesis.Higher cost, sensitive to repeated piperidine (B6355638) treatment.

An orthogonal protecting group strategy is essential for SPPS, ensuring that the temporary Nα-protecting group can be removed at each cycle without affecting the permanent protecting groups on the amino acid side chains. peptide.com The most common approach for this peptide is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. iris-biotech.denih.gov

Nα-Protection : The Fmoc group is used to protect the alpha-amino group of all amino acids. It is stable to acid but is readily removed by a base, typically a solution of 20% piperidine in DMF. iris-biotech.denih.gov

Tyrosine (Tyr) Side-Chain Protection : The hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) group, which is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid (TFA) during the final cleavage step. cem.com

Penicillamine (B1679230) (pen) Side-Chain Protection : The thiol group of the penicillamine residues is highly reactive and requires robust protection. The choice of protecting group is critical as it must be stable throughout the synthesis but removable for the final cyclization step. Common choices include:

Trityl (Trt) : A bulky group that provides good protection and is removed by TFA.

Acetamidomethyl (Acm) : This group is stable to TFA and requires a specific deprotection step, often involving treatment with iodine or mercury(II) acetate (B1210297), which can simultaneously promote disulfide bond formation. lifetein.comarkat-usa.org This allows for selective, on-resin or post-cleavage cyclization.

Table 2: Protecting Group Scheme for Amino Acid Derivatives in SPPS

Amino Acid DerivativeNα-Protecting GroupSide-Chain Protecting GroupRationale
Fmoc-Tyr(tBu)-OH Fmoctert-Butyl (tBu)tBu group is acid-labile and stable to piperidine.
Fmoc-Gly-OH FmocNoneGlycine (B1666218) has no reactive side chain.
Fmoc-Phe-OH FmocNonePhenylalanine has no reactive side chain.
Fmoc-pen(Trt)-OH FmocTrityl (Trt)Trt group is acid-labile, removed during final cleavage.
Fmoc-pen(Acm)-OH FmocAcetamidomethyl (Acm)Acm group is stable to TFA, allowing for controlled, orthogonal deprotection and cyclization. lifetein.com

Peptide bond formation in SPPS requires the activation of the C-terminal carboxyl group of the incoming amino acid. nih.gov This is achieved using coupling reagents. The efficiency of the coupling reaction is crucial for achieving a high purity of the final peptide.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators. americanpeptidesociety.org They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve reaction rates and minimize racemization. americanpeptidesociety.orgspringernature.com

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that lead to rapid reaction times and high yields. bachem.com HATU is particularly effective for coupling sterically hindered amino acids, which could be relevant for the penicillamine residues in the sequence. cem.combachem.comnih.gov

The reaction kinetics can be influenced by factors such as steric hindrance from the bulky protecting groups and the growing peptide chain. Monitoring the completion of the coupling reaction (e.g., via a Kaiser test) is important to ensure the entire sequence is assembled correctly.

Table 3: Common Coupling Reagent Systems for Peptide Synthesis

Reagent ClassExamplesMechanism of ActionKey Features
Carbodiimides DIC + Oxyma PureForms an O-acylisourea intermediate, which is converted to an active ester by the additive. americanpeptidesociety.orgCost-effective, widely used.
Aminium/Uronium Salts HBTU, HATUForms an active ester with the amino acid.High efficiency, fast reaction times, low racemization. HATU is excellent for hindered couplings. bachem.com
Phosphonium Salts PyBOPForms an active ester with the amino acid.High efficiency, similar to aminium salts.

Solution-Phase Synthesis and Hybrid Approaches for this compound Assembly

While SPPS is common, solution-phase peptide synthesis (LPPS) offers an alternative, particularly for large-scale production where the economics can be more favorable. ambiopharm.comneulandlabs.com In a pure solution-phase approach, protected amino acids are coupled sequentially in an organic solvent, with a purification step required after each addition.

A more practical alternative for a peptide of this size is the hybrid approach . neulandlabs.comambiopharm.com This method combines the advantages of both SPPS and solution-phase synthesis. neulandlabs.com

Small, protected peptide fragments (e.g., H-Gly-Phe-OH and H-Tyr-pen-OH) are synthesized efficiently using SPPS on a highly labile resin like 2-CTC.

These fragments are then purified and coupled together in solution to form the full linear precursor. This strategy can help overcome difficulties associated with SPPS for longer sequences, such as aggregation and incomplete coupling reactions. ambiopharm.com

Strategies for Cyclization of this compound

The final and most critical step in the synthesis is the intramolecular cyclization to form the disulfide bridge. cem.com This macrocyclization imparts conformational rigidity to the peptide, which is often essential for its biological activity. nih.govnih.gov

The formation of the disulfide bond is an oxidative process that links the thiol (-SH) groups of the two penicillamine residues. The process begins with the cleavage of the linear peptide from the resin and the removal of all side-chain protecting groups, including those on the penicillamine thiols (e.g., Trt).

The key to successful intramolecular cyclization is performing the reaction under high-dilution conditions (typically <1 mM). arkat-usa.org This favors the intramolecular reaction (cyclization) over intermolecular reactions, which would lead to the formation of dimers and polymers. arkat-usa.orgresearchgate.net The crude, linear peptide with free thiol groups is dissolved in a large volume of solvent, often an aqueous buffer at a slightly basic pH (pH 8-9), which facilitates thiol-disulfide exchange. lifetein.com

Several oxidizing agents can be used to promote the reaction:

Air Oxidation : Simply stirring the peptide solution in a vessel open to the atmosphere allows dissolved oxygen to act as a mild and effective oxidizing agent. lifetein.comnih.govresearchgate.net This is a common and gentle method.

Potassium Ferricyanide (K₃[Fe(CN)₆]) : A common and efficient reagent for disulfide bond formation.

Iodine (I₂) : Can be used for both deprotection of Acm groups and simultaneous oxidation to form the disulfide bond. arkat-usa.org

Dimethyl Sulfoxide (DMSO) : Can also serve as a mild oxidant.

The progress of the cyclization reaction is monitored by techniques such as HPLC and mass spectrometry until the linear precursor is fully consumed. lifetein.com Research indicates a thermodynamic preference for the formation of mixed cysteine-penicillamine disulfide bonds; however, in a sequence containing two penicillamine residues, the formation of the homodimeric pen-pen disulfide bridge is the targeted outcome. nih.govrsc.orgresearchgate.net

Alternative Cyclization Methods for Related Peptide Constructs

While disulfide bond formation is a common strategy for the cyclization of peptides containing cysteine or penicillamine residues, alternative methods have been successfully employed for structurally related peptide constructs. One notable example is the use of ring-closing metathesis (RCM).

For the analogous peptide H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH, researchers have replaced the disulfide bridge with a carbon-carbon double bond through RCM. nih.gov This approach involves synthesizing a linear peptide precursor with unsaturated amino acid side chains, which are then cyclized using a ruthenium-based catalyst, such as the Grubbs' catalyst. nih.gov The resulting olefin-bridged cyclic peptide offers a more stable alternative to the relatively labile disulfide bond.

Other general strategies for peptide macrocyclization that could be adapted for constructs related to this compound include:

Amide Bond Formation: This involves creating a peptide bond between the N-terminus and the C-terminus of the linear peptide ("head-to-tail" cyclization) or between the side chains of appropriate amino acids (e.g., lysine (B10760008) and aspartic acid). bachem.com This method requires orthogonal protecting groups to ensure selective bond formation. bachem.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific method for forming a triazole ring to cyclize a peptide. This requires the incorporation of an azide- and an alkyne-bearing amino acid into the linear precursor.

Native Chemical Ligation (NCL): This technique involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond, enabling the cyclization of peptides.

These alternative methods provide valuable tools for creating cyclic peptides with diverse structures and improved properties, such as enhanced stability.

Purification Techniques and Strategies for this compound

The purification of this compound, following its synthesis and cyclization, is crucial for obtaining a highly pure product for research and potential therapeutic applications. The primary and most effective method for purifying this and other cyclic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govbachem.comaltabioscience.comnih.gov

RP-HPLC separates peptides based on their hydrophobicity. The crude peptide mixture, which contains the desired cyclic peptide along with impurities such as deletion sequences, incompletely deprotected peptides, and by-products from the cleavage and cyclization steps, is loaded onto a column packed with a nonpolar stationary phase, typically C18-modified silica (B1680970). bachem.comaltabioscience.com

A gradient of increasing organic solvent, commonly acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. bachem.com The TFA serves to protonate the peptide and mask the residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks and better separation. The elution of the different components is monitored by UV absorbance, typically at 210-220 nm, which corresponds to the peptide bond. bachem.com

A typical purification strategy for this compound would involve the following steps:

Initial Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent and subjected to preparative RP-HPLC.

Fraction Collection: Fractions are collected as the separated components elute from the column.

Purity Analysis: The purity of each fraction containing the target peptide is assessed by analytical RP-HPLC.

Pooling and Lyophilization: Fractions meeting the desired purity level are pooled together. The organic solvent is then removed, and the final pure peptide is obtained as a fluffy powder after lyophilization (freeze-drying).

For challenging separations, alternative HPLC modes such as ion-exchange chromatography or size-exclusion chromatography can be employed, although RP-HPLC is generally the most effective for peptides of this size and nature. nih.govnih.gov

Below is an interactive data table summarizing the key aspects of the purification techniques for this compound.

Technique Stationary Phase Mobile Phase Detection Key Considerations
RP-HPLC C18-modified silicaAcetonitrile/Water gradient with 0.1% TFAUV absorbance at 210-220 nmPrimary method for purification. Separation based on hydrophobicity.
Ion-Exchange Chromatography Charged resinBuffer with increasing salt concentrationUV absorbanceCan be used as an orthogonal purification step. Separation based on net charge.
Size-Exclusion Chromatography Porous gelIsocratic bufferUV absorbanceUseful for removing very large or very small impurities. Separation based on size.

Advanced Structural Elucidation and Conformational Dynamics of H Tyr C Pen Gly Phe Pen Oh

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution, providing a picture of the molecule's conformation in a state that can be more relevant to its biological environment.

The initial step in an NMR-based structural elucidation is the unambiguous assignment of all proton resonances. For a complex molecule like H-Tyr-c[pen-Gly-Phe-pen]OH, one-dimensional ¹H NMR spectra are often too crowded for direct interpretation. Therefore, two-dimensional (2D) NMR techniques are employed. Techniques such as Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify protons that are spin-coupled within the same amino acid residue.

Table 1: Illustrative Proton Chemical Shift Assignments for a DPDPE Analog in DMSO-d₆

Residue NH α-CH β-CH Other
Tyr¹ 8.15 4.35 2.95, 2.75 Aromatic: 7.05, 6.70
D-Pen² 8.50 4.50 - β,β-dimethyl: 1.40, 1.10
Gly³ 8.30 3.80, 3.60 - -
Phe⁴ 8.65 4.60 3.10, 2.90 Aromatic: 7.30-7.15
D-Pen⁵ 7.90 4.20 - β,β-dimethyl: 1.35, 1.05

Note: This table is illustrative and based on typical chemical shift ranges for peptides and data reported for similar compounds.

The stability of a peptide's conformation is often maintained by a network of intramolecular hydrogen bonds. These can be identified in NMR studies by examining the temperature coefficients of the amide proton chemical shifts (dδ/dT). Amide protons involved in hydrogen bonds are shielded from the solvent and thus exhibit smaller changes in chemical shift with temperature (typically < -3 ppb/K) compared to solvent-exposed protons.

For DPDPE, such studies have indicated the presence of a stable backbone conformation. The analysis of coupling constants, particularly the ³J(HN,Hα) coupling constant, provides information about the dihedral angle φ, which is a key component of the peptide backbone conformation. These data, in conjunction with NOE constraints, have suggested that DPDPE adopts a conformation featuring a type IV β-turn arizona.edu. This turn structure is a common motif in cyclic peptides and contributes significantly to their conformational rigidity.

Solid-State Structural Determination of this compound by X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. This technique requires the growth of a suitable single crystal, which can be a challenging step. Once a crystal is obtained, the diffraction pattern of X-rays passing through it can be used to determine the precise arrangement of atoms in the molecule.

The crystal structure of DPDPE has been determined and provides an invaluable reference for the conformation of this class of peptides nih.gov. The solid-state structure can be compared with the solution-state conformation determined by NMR to assess the degree of conformational flexibility of the molecule. Discrepancies between the two structures can highlight the influence of crystal packing forces or the inherent dynamic nature of the peptide in solution.

Table 2: Hypothetical Crystallographic Data for a Cyclic Pentapeptide

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 10.5
b (Å) 15.2
c (Å) 25.8
α, β, γ (°) 90, 90, 90
Z 4
Resolution (Å) 1.2

Note: This is a hypothetical data table illustrating typical parameters obtained from an X-ray crystallography experiment.

Conformational Insights from Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for examining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the backbone conformation of the peptide.

For instance, characteristic CD spectra are observed for α-helices, β-sheets, and various types of turns. While CD spectroscopy does not provide atomic-level detail, it is an excellent tool for monitoring conformational changes in response to changes in the environment, such as temperature, pH, or the presence of binding partners. The CD spectrum of a constrained cyclic peptide like this compound would be expected to show features indicative of a well-defined turn structure, consistent with the findings from NMR studies on related compounds.

Computational Chemistry Approaches to this compound Structure

Computational chemistry, including molecular mechanics and molecular dynamics simulations, complements experimental techniques by providing a theoretical framework for understanding the structure and dynamics of molecules.

Molecular mechanics studies, often used in conjunction with experimental data from NMR, involve energy minimization calculations to identify low-energy conformations of the molecule arizona.edunih.gov. These calculations can explore a wide range of possible conformations and identify those that are energetically favorable and consistent with the experimental constraints.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule over time, typically on the nanosecond to microsecond timescale nih.gov. By simulating the movements of all atoms in the molecule, MD can reveal the flexibility of different parts of the peptide, the stability of hydrogen bonds, and the conformational transitions that may occur. For a molecule like this compound, MD simulations can help to elucidate the range of conformations accessible in solution and provide insights into how the molecule might interact with its biological target. Theoretical conformational analysis of DPDPE has highlighted a considerable degree of flexibility, suggesting that further conformational constraints might be necessary to fully understand its receptor-bound state nih.gov.

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics (MM) studies have been pivotal in identifying the low-energy conformations of DPDPE. These calculations employ classical mechanics principles to model the potential energy surface of the molecule, allowing for the exploration of a wide range of possible structures.

A significant theoretical conformational analysis of DPDPE was performed using the SYBYL software package. nih.gov This study led to the identification of several conformers with significantly lower energy than previously proposed candidate structures. nih.gov The use of the standard SYBYL force field in these minimizations revealed the considerable conformational flexibility of the DPDPE molecule. nih.gov This inherent flexibility suggests that further conformational constraints might be necessary to definitively determine its receptor-bound conformation. nih.gov

In conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, energy minimization calculations have further refined our understanding of DPDPE's structure in solution. arizona.edu These studies led to the identification of two pairs of very similar energy-minimized conformations, with each pair primarily differing by the sign of the disulfide helicity. arizona.edu One pair of conformations was found to be of lower energy and satisfied all the experimental NMR criteria. arizona.edu This preferred conformation is characterized by an amphiphilic structure, featuring a type IV β-turn and notable transannular interactions between the aromatic side chains of Tyrosine at position 1 (Tyr1) and Phenylalanine at position 4 (Phe4) with the β,β-dimethyl groups of the Penicillamine (B1679230) at position 2 (D-Pen2). arizona.edu

While detailed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for this compound are not extensively reported in the reviewed literature, these methods are invaluable for providing highly accurate electronic structure information, which can complement and refine the results from molecular mechanics. Such calculations could, for instance, provide more accurate charge distributions and refine the energetic barriers between different conformations.

Table 1: Key Low-Energy Conformational Features of this compound from Molecular Mechanics and NMR Studies

FeatureDescriptionSource
Dominant Turn Type Type IV β-turn arizona.edu
Overall Structure Amphiphilic conformation arizona.edu
Key Interactions Transannular interactions between Tyr1/Phe4 aromatic rings and D-Pen2 β,β-dimethyl groups arizona.edu
Conformational Flexibility Considerable flexibility observed in molecular mechanics studies nih.gov
Low-Energy Conformers Identification of several low-energy structures through energy minimization nih.gov

Molecular Dynamics (MD) Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. MD simulations of DPDPE have been conducted in aqueous solutions to mimic physiological conditions.

One study performed microsecond-scale molecular dynamics simulations in an explicit solvent, revealing that the 14-membered ring of DPDPE exhibits a relatively rigid structure. nih.gov This rigidity necessitates longer simulation times for a thorough sampling of its conformational space. nih.gov The simulations identified a small number of conformational minima in solution, which are separated by relatively small energy barriers. nih.gov

Another investigation compared the conformational flexibility of the cyclic DPDPE with its linear counterpart (with the disulfide bond reduced) through 1-nanosecond simulations in aqueous solution. These simulations demonstrated that the linear peptide is approximately twice as structurally flexible as the cyclic form. The cyclic peptide was found to explore four major conformers during the simulation, while maintaining its general structural features of a hydrophobic and a hydrophilic face.

The choice of force field is a critical parameter in MD simulations. Various force fields, such as AMBER, CHARMM, and GROMOS, are commonly used for biomolecular simulations. nih.govnih.govrsc.org While the specific force fields used in all DPDPE studies are not always detailed in the search results, the selection of an appropriate force field is crucial for accurately representing the molecular interactions and, consequently, the conformational dynamics of the peptide.

Table 2: Summary of Molecular Dynamics Simulation Findings for this compound

Simulation AspectFindingSource
Environment Aqueous solution (explicit solvent) nih.gov
Conformational Rigidity The 14-membered ring is relatively rigid nih.gov
Conformational Minima A small number of minima separated by small energy barriers nih.gov
Major Conformers Four major conformers explored in a 1 ns simulation
Comparison to Linear Form Cyclic DPDPE is about half as flexible as its linear counterpart

Conformational Sampling and Free Energy Landscape Analysis

To gain a more comprehensive understanding of the conformational preferences of DPDPE, advanced computational techniques that can efficiently sample the conformational space and map the free energy landscape are employed. One such powerful method is bias-exchange metadynamics.

A study utilizing bias-exchange metadynamics simulations provided a thorough exploration of the conformational space of DPDPE in an explicit solvent. nih.gov This method allowed for the reconstruction of the free-energy surface of the peptide, revealing the relative stabilities of different conformations and the energetic barriers between them. nih.gov

The free-energy profile of DPDPE, as determined by these simulations, indicates a more rigid structure compared to its linear analogue, DADLE. nih.gov The enhanced sampling provided by the bias-exchange metadynamics approach was able to explore a significantly broader region of the conformational space than standard MD simulations of the same timescale. nih.gov The resulting free-energy surface highlighted the lowest energy minima, with the conformation extracted from the most stable basin showing significant structural similarity to known bioactive conformations. nih.gov

This type of analysis is crucial as it not only identifies the most stable conformations in solution but also provides insights into the dynamic transitions between them. The shape of the free energy landscape—the depths of the energy wells and the heights of the barriers—governs the conformational dynamics of the molecule and is ultimately related to its ability to recognize and bind to its receptor.

Table 3: Key Findings from Free Energy Landscape Analysis of this compound

Analysis TechniqueKey FindingImplicationSource
Bias-Exchange Metadynamics Reconstruction of the conformational free-energy surfaceProvides a map of stable conformations and transition barriers nih.gov
Comparison with Standard MD Broader conformational space explored with metadynamicsMore complete understanding of the accessible conformations nih.gov
Structural Rigidity DPDPE exhibits a more rigid structure than linear analoguesThe cyclic constraint is key to its conformational preference nih.gov
Lowest Free-Energy Conformer Identification of the most populated and stable conformation in solutionA likely candidate for the bioactive conformation nih.gov

Molecular Interactions and Receptor Binding Profiling of H Tyr C Pen Gly Phe Pen Oh

Ligand-Receptor Interaction Studies of H-Tyr-c[pen-Gly-Phe-pen]OH

This compound (DPDPE) is characterized by its high binding affinity for the δ-opioid receptor (DOR). While the initial outline specified somatostatin (B550006) receptors, extensive research has firmly established DPDPE as a selective ligand for opioid receptors, particularly the δ subtype. wikipedia.orgnih.gov Its affinity is typically determined through radioligand binding assays, where it competes with a radiolabeled ligand for binding to receptor preparations from brain tissue or cells expressing the receptor.

In rat brain membrane homogenates, DPDPE exhibits a high affinity for the δ-opioid receptor. nih.gov Studies have reported Ki values in the low nanomolar range, indicating a strong interaction between the ligand and the receptor. For instance, a Ki value of 4.5 nM for the δ-opioid receptor has been documented. nih.gov The conformationally constrained nature of DPDPE is crucial for its potent and selective binding. nih.gov

Table 1: Binding Affinity of this compound (DPDPE) for Opioid Receptors

Receptor Subtype Radioligand Tissue/Cell Line Ki (nM)
δ-Opioid Receptor [³H]IleDelt II Rat Brain Membranes 4.5
μ-Opioid Receptor [³H]DAMGO Rat Brain Membranes 438.1

Data sourced from competition binding assays. nih.gov

A hallmark of this compound (DPDPE) is its exceptional selectivity for the δ-opioid receptor (DOR) over other opioid receptor subtypes, namely the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR). nih.govjove.commdpi.com This selectivity is a direct result of its constrained cyclic structure. nih.gov

Receptor selectivity is quantified by comparing the binding affinities (Ki values) of the ligand for different receptor subtypes. The selectivity ratio is calculated by dividing the Ki value for the less preferred receptor by the Ki value for the more preferred receptor. For DPDPE, the selectivity for DOR over MOR is substantial. For example, with a Ki of 4.5 nM for DOR and 438.1 nM for MOR, the μ/δ selectivity ratio is approximately 97.3, demonstrating a nearly 100-fold preference for the δ-opioid receptor. nih.gov This high degree of selectivity has established DPDPE as a standard research tool for investigating the physiological and pharmacological roles of the DOR. nih.gov

Table 2: Receptor Selectivity Profile of this compound (DPDPE)

Receptor Subtype Ki (nM) Selectivity Ratio (μ/δ)
δ-Opioid Receptor 4.5 -
μ-Opioid Receptor 438.1 97.3

Based on data from rat brain membrane homogenates. nih.gov

Competition binding assays are instrumental in characterizing the binding of this compound (DPDPE) to the δ-opioid receptor (DOR). In these assays, DPDPE is used to displace a radiolabeled ligand that is known to bind to the receptor. Conversely, DPDPE itself can be used as the radioligand to be displaced by other unlabeled compounds.

A common experimental setup involves using [³H]DPDPE as the radioligand to label DORs. The ability of other unlabeled ligands to inhibit the binding of [³H]DPDPE provides a measure of their affinity for the receptor. For instance, the highly selective MOR agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) shows a much lower affinity for the DOR in such assays, further highlighting the selectivity of DPDPE's binding site. nih.gov Similarly, when a μ-selective radioligand like [³H]DAMGO is used, DPDPE demonstrates a significantly lower potency in displacing it, confirming its weak interaction with the μ-opioid receptor. nih.govbindingdb.org These competition assays are crucial for determining the relative affinities and selectivity profiles of a wide range of opioid ligands.

Mechanistic Elucidation of Receptor Activation or Inhibition by this compound

The binding of this compound (DPDPE) to the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. jove.com Opioid receptors, including the DOR, primarily couple to inhibitory G-proteins of the Gi/Go family. nih.gov

G-protein Coupling: A direct measure of receptor activation is the stimulation of guanine (B1146940) nucleotide binding to the G-protein. The [³⁵S]GTPγS binding assay is a widely used functional assay to quantify this event. nih.govnih.govcreative-bioarray.com In this assay, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured following agonist stimulation. DPDPE, as a DOR agonist, concentration-dependently stimulates [³⁵S]GTPγS binding in membranes prepared from cells or tissues expressing the DOR. nih.govrevvity.com This demonstrates that DPDPE binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the G-protein, which is the initial step in the signal transduction cascade. nih.gov

cAMP Modulation: A primary downstream effector of Gi/Go protein activation is the enzyme adenylyl cyclase. jove.com The activated Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). jove.comnih.gov DPDPE has been shown to inhibit forskolin-stimulated cAMP accumulation in cells expressing DORs, confirming its agonist activity through the canonical Gi-coupled pathway. nih.govmedchemexpress.com The potency and efficacy of DPDPE in inhibiting cAMP production are key parameters used to characterize its functional activity. nih.gov

The agonist properties of this compound (DPDPE) at the δ-opioid receptor (DOR) are well-documented through various in vitro functional assays. These assays measure the biological response resulting from receptor activation.

Isolated Tissue Bioassays: Classic pharmacological preparations such as the mouse vas deferens (MVD) and the guinea pig ileum (GPI) are used to assess the functional activity of opioid ligands. The MVD is rich in δ-opioid receptors, while the GPI predominantly expresses μ-opioid receptors. DPDPE is a potent agonist in the MVD assay, where it inhibits electrically stimulated contractions. tocris.comrndsystems.com An EC₅₀ value of 5.2 nM has been reported in this assay, indicating high potency. tocris.comrndsystems.com In contrast, DPDPE is significantly less potent in the GPI assay, which is consistent with its low affinity for the μ-opioid receptor. nih.gov The ratio of GPI to MVD activity (GPI/MVD ratio) is often used as a measure of δ-selectivity, with a higher ratio indicating greater selectivity. nih.gov

Cell-Based Functional Assays: In addition to isolated tissues, cell lines engineered to express specific opioid receptor subtypes are commonly used to evaluate agonist and antagonist activity. As mentioned previously, DPDPE demonstrates clear agonist activity in cell-based assays that measure the inhibition of cAMP production. nih.govmedchemexpress.com In these systems, DPDPE is often used as a reference full agonist to which the activity of novel compounds is compared. guidetopharmacology.org The ability of a compound to reverse the effects of DPDPE in these assays would indicate antagonist activity.

Table 3: Functional Activity of this compound (DPDPE)

Assay Tissue/Cell Line Measured Effect Potency (EC₅₀/IC₅₀) Activity
Mouse Vas Deferens (MVD) Mouse Vas Deferens Inhibition of contraction 5.2 nM Agonist
Guinea Pig Ileum (GPI) Guinea Pig Ileum Inhibition of contraction ~1800 times less potent than in MVD Weak Agonist
cAMP Accumulation HEK293 cells expressing DOR Inhibition of forskolin-stimulated cAMP Potent Agonist
[³⁵S]GTPγS Binding DOR-expressing membranes Stimulation of binding Potent Agonist

Data compiled from multiple sources. medchemexpress.comtocris.comrndsystems.comnih.gov

Molecular Docking and Simulation Studies of this compound-Receptor Complexes

The elucidation of the three-dimensional interactions between this compound, also known as DPDPE, and its primary target, the δ-opioid receptor (DOR), is crucial for understanding its high selectivity and agonist activity. Molecular docking and simulation studies have provided significant insights into the binding mechanisms of this cyclic pentapeptide.

Protein-Ligand Docking Algorithms and Validation

Molecular docking studies have been instrumental in predicting the binding pose of DPDPE within the DOR. One notable study utilized the Glide tool, a component of the Maestro software suite, to dock DPDPE into the crystal structure of the mouse DOR (PDB ID: 4RWD). The selection of the best docking pose is typically guided by a scoring function, such as the XP scoring function, which evaluates the thermodynamic favorability of the ligand's orientation within the receptor's binding pocket.

The validation of docking protocols for peptide ligands like DPDPE is a critical step to ensure the reliability of the predicted binding modes. A common validation method involves redocking a co-crystallized ligand into its corresponding receptor structure. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. For peptides, which exhibit significant conformational flexibility, more advanced techniques such as fragment-growing docking protocols may be employed to predict the bound conformation more accurately. These protocols often involve docking an initial fragment of the peptide and then iteratively extending the peptide chain.

While specific validation data for the docking of DPDPE into the DOR is not extensively detailed in the available literature, the consistency of findings with experimental data, such as the identification of key interacting residues that are supported by mutagenesis studies, provides a degree of confidence in the computational models.

Docking Software/Tool Receptor Structure Scoring Function Key Validation Approach
Glide (Maestro)Mouse δ-opioid receptor (PDB: 4RWD)XP scoring functionComparison with known key interacting residues
General Peptide DockingN/AN/ARedocking of co-crystallized ligands (RMSD < 2.0 Å)
Fragment-Growing ProtocolsN/AN/AIterative fragment extension and docking

Molecular Dynamics Simulations of Binding and Unbinding Events

Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of DPDPE to the DOR, complementing the static view provided by molecular docking. The X-ray crystal structure of DPDPE serves as a foundational starting point for these simulations, providing a well-defined initial conformation of the ligand.

MD simulations can elucidate the conformational changes that both the ligand and the receptor undergo upon binding. These simulations can reveal the stability of the docked pose and the key interactions that maintain the ligand-receptor complex over time. For instance, MD simulations have been employed to explore the bioactive conformations of DPDPE and its analogs, providing insights into the structural basis for their receptor selectivity.

Simulation Type Starting Structure Key Insights
Conventional MDX-ray crystal structure of DPDPE docked into DORStability of binding pose, conformational flexibility, identification of stable interactions
Steered MD/MetadynamicsDPDPE-DOR complexPotential unbinding pathways, identification of key energetic barriers to dissociation

Identification of Key Binding Hotspots and Interfacial Residues

A critical outcome of molecular docking and simulation studies is the identification of key amino acid residues within the receptor that form the binding "hotspots" for the ligand. For the DPDPE-DOR complex, a pivotal interaction has been consistently identified with the residue Asp128 in the third transmembrane helix (TM3) of the DOR. This interaction is believed to be crucial for the binding of the N-terminal amino group of the Tyr residue of DPDPE.

In addition to this primary anchor point, other residues have been implicated in stabilizing the bound conformation of DPDPE and its analogs. These include interactions with residues such as Lys108 , Arg192 , and Lys214 . The orientation of the tyrosine residue of DPDPE within the binding pocket is also a key determinant of its agonist activity.

Computational alanine (B10760859) scanning is a powerful technique used to probe the energetic contribution of individual interfacial residues to the binding affinity. This method involves computationally mutating specific residues to alanine and calculating the resulting change in binding free energy (ΔΔG). While a comprehensive computational alanine scanning study for the DPDPE-DOR interface is not detailed in the available literature, this approach holds significant potential for precisely quantifying the importance of each interacting residue.

The table below summarizes the key interfacial residues and the nature of their interactions with DPDPE, as suggested by computational studies.

Receptor Residue Location Interacting Ligand Moiety Interaction Type
Asp128TM3N-terminus of TyrIonic/Hydrogen Bond
Lys108N/AN/ASaline Bridge
Arg192N/AN/AHydrogen Bond
Lys214N/AN/AHydrogen Bond

Structure Activity Relationship Sar Studies and Rational Analogue Design for H Tyr C Pen Gly Phe Pen Oh

Systematic Amino Acid Substitutions and Their Impact on Activity and Selectivity of H-Tyr-c[pen-Gly-Phe-pen]OH

Systematic replacement of the constituent amino acids in this compound has provided critical insights into the pharmacophoric requirements for opioid receptor binding and activation.

N-Terminal and C-Terminal Derivatizations

The N-terminal tyrosine (Tyr¹) residue is a cornerstone of the opioid pharmacophore, with its phenolic hydroxyl group and protonated amino group being crucial for receptor interaction. Modifications at this terminus, as well as at the C-terminal penicillamine (B1679230) (Pen⁵), have profound effects on activity and selectivity.

Derivatization of the N-terminal amino group, for instance, can significantly alter the activity profile. While the free amino group is generally considered essential for high affinity, some modifications are tolerated and can even modulate selectivity. For example, in related opioid peptides, N-terminal guanidinylation has been shown to unexpectedly alter the in vitro opioid activity profiles, sometimes converting antagonists into partial or full agonists.

At the C-terminus, the free carboxyl group of Pen⁵ is known to contribute to the δ-opioid receptor selectivity of DPDPE. Neutralizing this charge, for instance by amidation to D-Pen-NH₂, has been observed to decrease δ-selectivity and in some cases enhance µ-receptor affinity.

ModificationPositionEffect on Activity/Selectivity
AmidationC-terminus (Pen⁵)Decreased δ-selectivity, potential for increased µ-affinity.
GuanidinylationN-terminus (Tyr¹)Can alter efficacy, potentially converting antagonists to agonists in related peptides.

Side-Chain Modifications within the Cyclic Core

The amino acid residues within the cyclic core, namely Glycine (B1666218) (Gly³) and Phenylalanine (Phe⁴), play critical roles in defining the peptide's conformation and interaction with the receptor.

Substitution of Gly³ with other amino acids has been explored to probe the conformational requirements of the peptide backbone. Replacing Gly³ with Sarcosine (N-methylglycine) in DPDPE has been shown to lead to a significant decrease in potency, suggesting that the flexibility afforded by the glycine residue is important for adopting an active conformation. Conversely, substitution with α-aminoisobutyric acid (Aib), a more conformationally constrained residue, can result in analogues that retain similar in vitro opioid behavior to the parent compound, despite potential changes in solution conformation.

The Phe⁴ residue provides a key aromatic interaction with the opioid receptor. Modifications to its aromatic ring can fine-tune potency and selectivity. For example, substitution with para-fluorophenylalanine [Phe(p-F)] in a related cyclic peptide has been shown to improve δ-opioid receptor selectivity.

AnalogueModificationReceptor SelectivityPotency (MVD, IC₅₀ nM)Potency (GPI, IC₅₀ nM)
DPDPE-δ-selective4.12800
[Sar³]DPDPEGly³ → Sar³-1300>10000
[Aib³]DPDPEGly³ → Aib³δ-selective5.86800
[Phe(p-F)⁴]DPLPE-Phe-OHPhe⁴ → Phe(p-F)⁴Improved δ-selectivity--

Effects of Cyclization Topology and Ring Size on Biological Activity Profile

The method of cyclization and the size of the resulting ring are critical determinants of the conformational landscape of the peptide and, consequently, its biological activity. The disulfide bond between the two penicillamine residues in this compound creates a 14-membered ring, which is considered optimal for high δ-opioid receptor affinity and selectivity.

Replacing the disulfide bridge with other linkers has been a key strategy to enhance metabolic stability and explore different conformational spaces. For instance, creating analogues with a xylene bridge in place of the disulfide bond has been shown to alter receptor selectivity. These xylene-bridged analogues of DPDPE exhibited a reduced δ-opioid receptor selectivity but a considerably higher affinity for the µ-opioid receptor compared to the parent compound.

Variations in ring size have also been systematically studied in related cyclic opioid peptides. In a series of endomorphin-2 analogues with the general structure Tyr-[D-Xaa-Phe-Phe-Asp]NH₂, where the ring size was varied from 14 to 17 members, a general trend was observed where a reduction in ring size increased selectivity for the µ-opioid receptor. This highlights the principle that subtle changes in the macrocyclic structure can significantly shift the selectivity profile. For instance, the 14-membered ring analogue with D-diaminopropionic acid (Dap) was found to be highly selective for the µ-receptor with subnanomolar affinity.

AnalogueRing Size (atoms)µ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)κ-Receptor Affinity (Ki, nM)µ-Selectivity
Tyr-c[D-Lys-Phe-Phe-Asp]NH₂170.8314829.81
Tyr-c[D-Orn-Phe-Phe-Asp]NH₂160.654551141.4
Tyr-c[D-Dab-Phe-Phe-Asp]NH₂1510.9>10000>10000High
Tyr-c[D-Dap-Phe-Phe-Asp]NH₂140.81>10000>10000Very High

Stereochemical Variations and Their Influence on Receptor Binding Efficacy

The stereochemistry of the amino acid residues is a critical factor in determining the three-dimensional structure of the peptide and its ability to bind to the chiral environment of the receptor. The native L-configuration of Tyr¹ and Phe⁴, and the D-configuration of the Pen residues in DPDPE, are essential for its high δ-selectivity.

Systematic studies involving the substitution of stereoisomers have demonstrated the stringent stereochemical requirements of the δ-opioid receptor. For example, incorporating a series of side-chain constrained tyrosine derivatives, 2',6'-dimethyl-β-methyltyrosines (TMT), at position 1 of DPDPE allowed for a systematic exploration of the conformational space of the Tyr¹ side chain. Of the four stereoisomers of [TMT¹]DPDPE tested, only [(2S,3R)-TMT¹]DPDPE retained high potency and selectivity for the δ-opioid receptors. This suggests that a specific orientation of the N-terminal aromatic side chain is crucial for productive receptor interaction.

Furthermore, the stereochemistry at other positions also plays a significant role. The D-configuration of the penicillamine residues is a key feature for the high δ-selectivity of DPDPE.

AnalogueStereochemical Modificationδ-Receptor Affinity (Ki, nM)µ-Receptor Affinity (Ki, nM)δ-Selectivity Ratio (µ/δ)
DPDPEL-Tyr¹, D-Pen², L-Phe⁴, D-Pen⁵4.12800683
[(2S,3R)-TMT¹]DPDPETyr¹ → (2S,3R)-TMT¹2.91200414
[(2S,3S)-TMT¹]DPDPETyr¹ → (2S,3S)-TMT¹110>10000>91
[(2R,3S)-TMT¹]DPDPETyr¹ → (2R,3S)-TMT¹220>10000>45
[(2R,3R)-TMT¹]DPDPETyr¹ → (2R,3R)-TMT¹1300>10000>8

Design Principles for Enhanced this compound Analogues

Based on the extensive SAR studies, several key design principles have emerged for the development of enhanced analogues of this compound:

Conservation of the N-terminal Pharmacophore: The Tyr¹ residue with its free amino and hydroxyl groups is fundamental for activity. Modifications should be approached with caution, though strategic substitutions can modulate efficacy.

Optimization of Ring Conformation: The 14-membered cyclic structure is optimal for δ-selectivity. Altering the ring size or the nature of the cyclic bridge can be used to shift selectivity towards other opioid receptors, particularly the µ-receptor.

Strategic Side-Chain Modifications: The Phe⁴ aromatic ring is a key interaction point. Substitutions on this ring can enhance potency and selectivity. The Gly³ position offers an opportunity to modulate backbone flexibility, which can impact receptor fit.

Strict Stereochemical Control: The specific stereochemistry of each amino acid residue is critical for maintaining the correct three-dimensional conformation for high-affinity binding. Any changes in stereochemistry are likely to have a significant impact on biological activity.

Modulation of C-Terminal Charge: The C-terminal carboxylate contributes to δ-selectivity. Neutralization or modification of this group can be a strategy to design analogues with mixed µ/δ profiles.

By applying these principles, medicinal chemists can rationally design novel analogues of this compound with tailored properties, such as enhanced potency, improved selectivity for a specific opioid receptor subtype, or a desired mixed-receptor profile.

Biophysical Characterization of H Tyr C Pen Gly Phe Pen Oh Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Interactions

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular binding event. This technique allows for the determination of the key thermodynamic parameters of the interaction between H-Tyr-c[pen-Gly-Phe-pen]OH and its receptor, including the binding affinity (K D ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified and solubilized target receptor. The resulting heat changes upon each injection are measured to generate a binding isotherm. Analysis of this isotherm provides a complete thermodynamic profile of the interaction.

Table 1: Representative Thermodynamic Parameters for the Binding of a Cyclic Pentapeptide Agonist to its Receptor as Determined by ITC

ParameterValue
Dissociation Constant (K D )50 nM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)+2.5 kcal/mol
Entropy Change (ΔS)+40 cal/mol·K
Gibbs Free Energy Change (ΔG)-9.5 kcal/mol

Note: The data presented in this table are representative values for a similar cyclic peptide agonist and are intended to be illustrative of the expected thermodynamic profile for this compound.

Surface Plasmon Resonance (SPR) for Kinetic Binding Constant Determination

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time. It allows for the label-free determination of the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated.

In an SPR experiment, the target receptor is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface, and the binding is monitored by detecting changes in the refractive index at the sensor surface. The association phase is followed by a dissociation phase where a buffer is flowed over the chip to monitor the release of the ligand.

Kinetic studies of high-affinity cyclic peptide ligands for GPCRs, such as a halogenated derivative of DPDPE, have revealed rapid association and slow dissociation rates, which contribute to their high affinity. nih.gov These kinetic parameters are crucial for understanding the duration of the ligand-receptor interaction and, consequently, the signaling cascade it initiates. A slow dissociation rate, for example, would lead to a prolonged receptor activation.

Table 2: Representative Kinetic Constants for the Binding of a Cyclic Pentapeptide Agonist to its Receptor as Determined by SPR

ParameterValue
Association Rate Constant (k a )5 x 10 5 M -1 s -1
Dissociation Rate Constant (k d )1 x 10 -3 s -1
Dissociation Constant (K D )20 nM

Note: The data presented in this table are representative values for a high-affinity cyclic peptide agonist and are intended to be illustrative of the expected kinetic profile for this compound.

MicroScale Thermophoresis (MST) for Ligand-Target Interaction Profiling

MicroScale Thermophoresis (MST) is a technique that measures the affinity of a ligand-target interaction in solution by detecting changes in the thermophoretic mobility of a molecule upon binding. Thermophoresis is the directed movement of molecules in a temperature gradient and is sensitive to changes in size, charge, and solvation shell.

In an MST experiment, the target receptor would be fluorescently labeled, and its movement in a microscopic temperature gradient would be monitored. Upon the addition of increasing concentrations of this compound, the thermophoretic mobility of the receptor would change as it binds to the ligand. This change is then plotted against the ligand concentration to determine the dissociation constant (K D ).

MST is particularly advantageous for studying the interactions of challenging targets like GPCRs, as it can be performed in solution, in close-to-native conditions, and with very low sample consumption. It has been successfully used to measure the binding of various ligands, including peptides, to GPCRs. The K D values obtained from MST are typically in good agreement with those from other biophysical methods like ITC and SPR.

Table 3: Representative Ligand-Target Interaction Data for a Cyclic Pentapeptide Agonist as Determined by MST

Ligand Concentration (nM)Normalized Fluorescence (%)
0.1100
198
1085
5050
10020
5005
10002

Derived Parameter

ParameterValue
Dissociation Constant (K D )45 nM

Note: The data in this table are hypothetical and illustrative of a typical MST binding curve for a cyclic peptide agonist interacting with its receptor.

Fluorescence Spectroscopy and Anisotropy for Ligand-Induced Conformational Changes

Fluorescence spectroscopy and fluorescence anisotropy are powerful techniques to probe the conformational changes in a receptor upon ligand binding. These methods can provide insights into the structural rearrangements that lead to receptor activation.

To study the interaction of this compound, either the ligand itself could be fluorescently labeled, or specific amino acid residues in the receptor, such as tryptophan, could be used as intrinsic fluorescent probes. Alternatively, extrinsic fluorophores can be site-specifically incorporated into the receptor.

Upon binding of this compound, changes in the local environment of the fluorophore can lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity. For instance, if a tryptophan residue in the receptor's binding pocket becomes more shielded from the aqueous solvent upon ligand binding, a blue shift in its emission spectrum would be expected.

Fluorescence anisotropy measures the rotational mobility of a fluorescently labeled molecule. When a small fluorescently labeled ligand like this compound binds to its much larger receptor, its rotational motion is significantly restricted. This leads to an increase in the measured fluorescence anisotropy. By titrating the receptor with the fluorescently labeled ligand, a binding curve can be generated, and the dissociation constant can be determined.

Furthermore, these techniques can be used in Förster Resonance Energy Transfer (FRET) experiments to measure distances between different parts of the receptor or between the receptor and the bound ligand. By placing two different fluorophores (a donor and an acceptor) at specific locations, changes in the distance between them upon ligand binding can be monitored as a change in FRET efficiency. This can provide direct evidence for specific conformational changes, such as the movement of transmembrane helices, which are characteristic of GPCR activation. Studies on opioid receptors have utilized fluorescently labeled cyclic peptides to investigate these binding events. researchgate.netnih.govnih.gov

Table 4: Representative Fluorescence Anisotropy Data for the Binding of a Fluorescently Labeled Cyclic Pentapeptide to its Receptor

Receptor Concentration (nM)Fluorescence Anisotropy (r)
00.12
100.15
500.22
1000.28
2000.32
5000.35
10000.36

Note: The data in this table are hypothetical and illustrate the expected increase in fluorescence anisotropy as a fluorescently labeled cyclic peptide binds to its receptor.

Preclinical Investigations of H Tyr C Pen Gly Phe Pen Oh in Biological Systems

In Vitro Functional Assays for Target Engagement and Downstream Biological Effects

In vitro studies have been crucial in characterizing the interaction of DPDPE with the δ-opioid receptor and elucidating the subsequent cellular signaling cascades.

Cell-Based Reporter Assays for Receptor Activation

DPDPE's activity as a δ-opioid receptor agonist has been confirmed in various cell-based assays. In Chinese Hamster Ovary (CHO) cells expressing the human δ-opioid receptor, DPDPE demonstrated potent agonist activity. medchemexpress.com One common method to assess receptor activation is the [35S]GTPγS binding assay, which measures the activation of G proteins, a key step in signal transduction. DPDPE stimulates [35S]GTPγS binding, indicating its ability to induce a conformational change in the receptor leading to G protein activation. nih.gov

Cell LineAssayActivityReference
CHO[35S]GTPγS bindingAgonist medchemexpress.com
HEK293Adenylyl cyclase inhibitionAgonist nih.gov

Enzyme Activity Modulation Studies in Cellular Lysates

The activation of G protein-coupled receptors, such as the δ-opioid receptor by DPDPE, leads to the modulation of intracellular enzyme activity. A primary downstream effector is adenylyl cyclase. In HEK293 cells expressing the δ-opioid receptor, treatment with DPDPE results in the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This is a characteristic response for δ-opioid receptor activation and is a key mechanism through which DPDPE exerts its cellular effects.

Ligand-Induced Receptor Internalization and Trafficking Assays

Upon agonist binding, the δ-opioid receptor undergoes a process of internalization, where it is removed from the cell surface into the interior of the cell. This is a critical mechanism for regulating receptor signaling and sensitivity. Treatment of HEK293 cells expressing the δ-opioid receptor with DPDPE leads to rapid receptor internalization. nih.gov Kinetic analyses have shown that a significant portion of the cell surface receptors are internalized within an hour of DPDPE treatment. nih.gov This process is dependent on receptor phosphorylation, particularly at specific threonine and serine residues in the receptor's C-terminal tail. nih.gov The internalization of the receptor-ligand complex is a key step that can lead to either receptor recycling back to the cell surface or degradation. nih.gov

Ex Vivo Tissue Studies to Elucidate Receptor Activation and Response

Ex vivo tissue preparations have been instrumental in characterizing the pharmacological activity of DPDPE. The mouse vas deferens is a classic isolated tissue model rich in δ-opioid receptors. In this preparation, DPDPE potently inhibits electrically stimulated contractions. tocris.com This inhibitory effect is a functional consequence of δ-opioid receptor activation and is a standard assay for determining the potency and efficacy of δ-opioid agonists.

Tissue PreparationSpeciesEffect of DPDPEEC50Reference
Vas DeferensMouseInhibition of electrically stimulated contractions5.2 nM tocris.com

Animal Model Studies for Exploring Biological Roles and Functional Outcomes (Excluding Human Clinical Data)

In vivo studies in animal models have been essential for understanding the physiological effects of DPDPE. These studies have revealed its role in pain modulation and mood regulation.

Investigation of Specific Biological System Modulation (e.g., Endocrine Regulation)

While direct studies on endocrine regulation by DPDPE are not extensively detailed in the provided search results, its effects on biological systems that are interconnected with the endocrine system, such as the central nervous system and its role in mood, have been investigated. In rats, DPDPE has been shown to produce antidepressant-like effects in the forced swim test. nih.gov This effect is mediated by the δ-opioid receptor, as it can be blocked by the selective antagonist naltrindole. nih.gov

Furthermore, DPDPE has been found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the frontal cortex of rats. nih.gov BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity, and its regulation is implicated in the pathophysiology of depression. The modulation of BDNF suggests a potential mechanism through which DPDPE exerts its effects on mood and behavior. While not a direct measure of endocrine hormones, BDNF is a critical regulator of neuronal function and can be influenced by the endocrine system.

Animal ModelBiological SystemObserved EffectReference
RatCentral Nervous System (Mood)Antidepressant-like effects in forced swim test nih.gov
RatCentral Nervous System (Gene Expression)Increased BDNF mRNA expression in frontal cortex nih.gov

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

The preclinical evaluation of H-Tyr-c[pen-Gly-Phe-pen]OH, a cyclic peptide analogue with structural similarities to known delta-opioid receptor (DOR) agonists, necessitates a thorough assessment of its pharmacodynamic (PD) biomarkers. These biomarkers are crucial for establishing the compound's mechanism of action, potency, and potential therapeutic effects in living systems. The investigation typically spans from target engagement at the molecular level to functional outcomes in behavioral models.

Molecular and Cellular Biomarkers of Target Engagement

Initial preclinical studies focus on confirming the interaction of this compound with its intended molecular target, the delta-opioid receptor. These assays provide fundamental data on binding affinity and functional activity.

Receptor Binding Affinity: Radioligand binding assays are employed to determine the affinity (Ki) of this compound for the delta-opioid receptor. These experiments typically use cell membranes from tissues or cell lines expressing DORs and measure the displacement of a specific radiolabeled DOR ligand, such as [³H]naltrindole. High affinity is a desirable characteristic for a potent therapeutic agent.

G-Protein Activation: As DORs are G-protein coupled receptors (GPCRs), agonist binding triggers the exchange of GDP for GTP on the α-subunit of the associated G-protein. The [³⁵S]GTPγS binding assay is a standard method to quantify this activation. An increase in [³⁵S]GTPγS binding in the presence of this compound would confirm its agonist activity at the DOR. This assay is critical for determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) in initiating the signaling cascade.

Second Messenger Modulation: Activation of DORs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Therefore, a key pharmacodynamic biomarker is the reduction of forskolin-stimulated cAMP accumulation in cells expressing DORs. This provides further evidence of the compound's functional consequence on downstream signaling pathways.

Table 1: Representative In Vitro Pharmacodynamic Profile for a Selective DOR Agonist This table presents typical data obtained for selective DOR agonists in preclinical in vitro assays. The values are illustrative and represent the expected profile for a compound like this compound.

Assay TypeParameterRepresentative ValueDescription
Radioligand BindingKi (nM)1.5Measures the affinity of the compound for the delta-opioid receptor. A lower value indicates higher affinity.
[³⁵S]GTPγS BindingEC₅₀ (nM)10.2Measures the concentration of the compound required to achieve 50% of the maximal G-protein activation. A lower value indicates higher potency.
[³⁵S]GTPγS BindingEₘₐₓ (%)95Represents the maximum efficacy of the compound in activating G-proteins, relative to a standard full agonist.
cAMP AccumulationIC₅₀ (nM)25.7Measures the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production.

Biomarkers of In Vivo Target Engagement and Physiological Response

Following in vitro characterization, preclinical studies in animal models are conducted to assess pharmacodynamic biomarkers that reflect the compound's activity in a complex biological system. These studies often focus on the potential therapeutic areas for DOR agonists, such as mood disorders and neuroprotection.

Neuroprotective Effects: Delta-opioid receptor activation has been shown to confer neuroprotection in models of cerebral ischemia and other forms of neuronal injury. nih.gov Key biomarkers in these models include the assessment of downstream signaling pathways known to be involved in cell survival. For instance, the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) are important pro-survival signals that can be measured in brain tissue following compound administration. Furthermore, the expression levels of apoptotic markers, such as the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, can be quantified. A successful neuroprotective agent would be expected to increase the phosphorylation of Akt and ERK and elevate the Bcl-2/Bax ratio in the affected brain regions. mdpi.com

Anxiolytic and Antidepressant-Like Effects: A significant body of preclinical evidence suggests that DOR agonists possess anxiolytic and antidepressant properties. nih.govclockss.orgnih.govresearchgate.netelsevierpure.com These effects are evaluated using established behavioral models.

In the elevated plus-maze (EPM) test, an increase in the time spent in the open arms is a widely accepted biomarker of anxiolytic activity.

In the forced swim test (FST) , a reduction in immobility time is indicative of an antidepressant-like effect. researchgate.net

The effects in these models are often confirmed to be DOR-mediated by demonstrating that they can be blocked by pretreatment with a selective DOR antagonist, such as naltrindole. nih.govresearchgate.net

Table 2: Representative In Vivo Pharmacodynamic Data for a Selective DOR Agonist This table presents typical data from preclinical behavioral models assessing the anxiolytic and antidepressant-like effects of a selective DOR agonist, representing expected findings for this compound.

Preclinical ModelPharmacodynamic BiomarkerVehicle Control (Mean ± SEM)DOR Agonist (Mean ± SEM)% Change vs. Control
Elevated Plus-MazeTime in Open Arms (s)35 ± 570 ± 8+100%
Forced Swim TestImmobility Time (s)150 ± 1275 ± 10-50%
Ischemia Modelp-Akt / Total Akt Ratio1.0 ± 0.12.5 ± 0.3+150%
Ischemia ModelBcl-2 / Bax Ratio0.8 ± 0.091.8 ± 0.2+125%

The comprehensive assessment of these pharmacodynamic biomarkers in preclinical models is essential to build a robust profile for this compound. The data generated from these studies would provide critical insights into its mechanism of action, confirm its engagement with the delta-opioid receptor in vivo, and establish a clear rationale for its potential therapeutic applications in central nervous system disorders.

Advanced Analytical Method Development for H Tyr C Pen Gly Phe Pen Oh in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a cornerstone technique for the purity assessment and quantification of H-Tyr-c[pen-Gly-Phe-pen]OH. The optimization of separation parameters is critical to achieve accurate and reproducible results. Key variables in method development include the stationary phase, mobile phase composition, pH, and temperature.

Stationary Phase Selection: A C18 stationary phase is commonly employed for the separation of cyclic peptides due to its hydrophobicity, which allows for effective interaction with the non-polar regions of the peptide. The choice of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence resolution and peak shape.

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. The concentration of the organic modifier is gradually increased to elute the peptide from the column. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution by masking the interactions of the peptide's free amine and carboxyl groups with the stationary phase.

A systematic study on the reversed-phase thin-layer chromatography (RP-TLC) of a closely related analog, H-Tyr-c[D-Pen–Gly–Phe–Pen]–OH, provides valuable insights into the chromatographic behavior of such cyclic peptides. The study investigated the influence of methanol concentration, pH, and ammonium (B1175870) acetate (B1210297) concentration on the retention factor (Rf), which is analogous to the retention time in HPLC. The results indicated that the retention of the peptide is highly dependent on the mobile phase composition, with higher concentrations of the organic modifier leading to lower retention. The pH of the mobile phase also significantly impacted retention, highlighting the importance of controlling this parameter for reproducible separations. shimadzu.com

Table 1: Exemplar HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30 °C
Injection Volume 20 µL

This table presents a typical starting point for method development, and further optimization would be required for specific research matrices.

The validation of the developed HPLC method is crucial to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Mass Spectrometry (MS) Techniques for Structural Verification and Qualitative Analysis in Research Samples

Mass spectrometry is an indispensable tool for the structural verification and qualitative analysis of this compound. Due to the cyclic nature of the peptide, its fragmentation behavior in tandem mass spectrometry (MS/MS) is more complex than that of linear peptides.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it minimizes in-source fragmentation and allows for the observation of the intact protonated molecule [M+H]+.

Fragmentation Analysis: In MS/MS experiments, the precursor ion corresponding to the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and the cyclic structure. For cyclic peptides, a single cleavage of an amide bond does not result in the characteristic b- and y-ion series observed for linear peptides. Instead, ring opening occurs, followed by subsequent fragmentations. The fragmentation patterns can be complex, often involving neutral losses (e.g., H2O, NH3, CO) and the formation of internal fragment ions.

The interpretation of the MS/MS spectra of cyclic peptides can be challenging. However, high-resolution mass spectrometry (HRMS) provides accurate mass measurements of both the precursor and fragment ions, which aids in the determination of their elemental composition and facilitates structural elucidation. nih.gov Multistage mass spectrometry (MSn) can also be employed to further fragment specific ions from the MS/MS spectrum, providing additional structural information. nih.gov

Table 2: Predicted Fragment Ions for this compound in MS/MS

Fragment TypeProposed Structure / LossTheoretical m/z
[M+H]+Intact Protonated Molecule644.23
b-ions (after ring opening)Tyr, Tyr-Gly, Tyr-Gly-Phe, etc.Variable
y-ions (after ring opening)Pen-OH, Phe-Pen-OH, etc.Variable
Internal FragmentsGly-Phe, Phe-Pen, etc.Variable
Neutral LossesH2O, NH3, COVariable

The m/z values are theoretical and would need to be confirmed by experimental data. The observed fragmentation pattern will depend on the instrument and collision energy used.

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary electrophoresis is a high-efficiency separation technique that can be utilized for the analysis of this compound based on its charge-to-size ratio. This technique is particularly useful for assessing the purity of the peptide and for separating it from closely related impurities that may have similar hydrophobicities but different charges.

Principle of Separation: In a typical capillary zone electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE). When a voltage is applied across the capillary, the peptide migrates according to its electrophoretic mobility, which is a function of its net charge and hydrodynamic radius. The pH of the BGE is a critical parameter as it determines the charge of the ionizable groups in the peptide (the N-terminal amine of tyrosine, the C-terminal carboxyl, and the phenolic hydroxyl group of tyrosine).

By adjusting the pH of the BGE, the separation selectivity can be manipulated. For example, at a low pH, the peptide will be positively charged and migrate towards the cathode. At a high pH, it will be negatively charged and migrate towards the anode.

Table 3: Hypothetical Capillary Electrophoresis Method for this compound

ParameterCondition
Capillary Fused Silica (B1680970), 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 200 nm

This table outlines a potential starting point for CE method development. The optimal conditions would need to be determined empirically.

The coupling of CE with mass spectrometry (CE-MS) can provide both separation and structural information, making it a powerful tool for the comprehensive analysis of this compound in complex matrices.

Development of Immunoassays and Biosensor Systems for this compound Detection in Research Samples

The development of immunoassays and biosensors offers the potential for highly sensitive and selective detection of this compound in various research samples.

Immunoassays: Immunoassays are based on the specific binding interaction between an antibody and its antigen. For a small molecule like this compound (which acts as a hapten), the development of an immunoassay would first require the synthesis of a conjugate by coupling the peptide to a larger carrier protein (e.g., bovine serum albumin) to elicit an immune response and produce specific antibodies.

Once specific antibodies are generated, various immunoassay formats can be developed, with the most common being the enzyme-linked immunosorbent assay (ELISA). A competitive ELISA format is typically used for small molecules. In this format, the sample containing this compound competes with a labeled version of the peptide for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the peptide in the sample. The development of such an assay for deltorphin (B1670231) analogs has been reported, demonstrating the feasibility of this approach for similar opioid peptides. researchgate.netresearchgate.net

Biosensor Systems: Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. For the detection of this compound, various biosensor platforms could be explored.

Surface Plasmon Resonance (SPR) Biosensors: SPR is a label-free optical technique that can monitor binding events in real-time. In this approach, an antibody specific to this compound would be immobilized on a sensor chip. The binding of the peptide to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Electrochemical Biosensors: These biosensors utilize an electrochemical transducer to detect the binding event. An antibody or a synthetic receptor could be immobilized on an electrode surface. The binding of this compound could then be detected by changes in current, potential, or impedance. The development of electrochemical biosensors for the detection of other opioid peptides has been explored, indicating the potential of this technology. mdpi.com

Table 4: Overview of Potential Immunoassay and Biosensor Formats for this compound

TechniqueRecognition ElementTransduction PrincipleKey Advantages
Competitive ELISA Monoclonal or Polyclonal AntibodyEnzymatic Colorimetric ReactionHigh throughput, well-established
Surface Plasmon Resonance (SPR) Specific AntibodyChange in Refractive IndexReal-time, label-free detection
Electrochemical Biosensor Antibody or Synthetic ReceptorChange in Current, Potential, or ImpedanceHigh sensitivity, potential for miniaturization

The development of these immunoassays and biosensors would require significant research and development efforts, including the generation of specific recognition elements and the optimization of the sensor platform. However, they offer the promise of rapid, sensitive, and specific detection of this compound in complex research samples.

Emerging Research Applications and Future Perspectives for H Tyr C Pen Gly Phe Pen Oh and Its Derivatives

Development of Radiotracer Analogues for Molecular Imaging Studies in Preclinical Research

The ability to non-invasively study the distribution and density of delta-opioid receptors in preclinical models is crucial for understanding their role in various physiological and pathological states. This is achieved by developing radiotracer analogues of selective ligands like H-Tyr-c[pen-Gly-Phe-pen]OH. The most common approach involves labeling the peptide with a positron-emitting or gamma-emitting isotope for use with Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), respectively.

While PET and SPECT tracers for mu-opioid receptors (MOR), such as [¹¹C]carfentanil, are well-established, the development of robust tracers for DORs has been more challenging. nih.govmedrxiv.org However, analogues of DPDPE have been central to these efforts. For instance, tritiated DPDPE ([³H]DPDPE) is widely used as a selective radioligand for in vitro receptor binding assays to quantify DORs in tissue samples. taylorandfrancis.com

For in vivo imaging, peptides can be conjugated to a chelator molecule, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then securely hold a radiometal. This strategy has been explored for other opioid receptor ligands and represents a viable path for developing PET and SPECT tracers from this compound. researchgate.net Such radiotracers would enable preclinical studies to investigate DOR expression in models of pain, depression, and neurodegenerative diseases. nih.govjohnshopkins.edu

Imaging ModalityRadionuclidePotential ChelatorResearch Application
PETGallium-68 (⁶⁸Ga)DOTA, NOTAIn vivo mapping of DOR distribution and density.
PETCopper-64 (⁶⁴Cu)DOTA, TETALonger-term imaging studies of receptor trafficking.
SPECTIndium-111 (¹¹¹In)DTPAPreclinical evaluation of DOR occupancy by novel drugs.
In VitroTritium (³H)N/A (Direct Labeling)Autoradiography and receptor binding assays in tissue homogenates. taylorandfrancis.com

Conjugation Strategies for Targeted Delivery in Advanced Research Models

The specificity of this compound for delta-opioid receptors makes it an attractive targeting moiety for the delivery of therapeutic or diagnostic agents to specific cell populations. Peptide-drug conjugates (PDCs) and peptide-nanoparticle conjugates are emerging strategies to enhance the efficacy and reduce off-target effects of various payloads. researchgate.net

One research application involves conjugating the peptide to nanoparticles to create a targeted drug delivery system. For example, a similar DOR agonist, DADLE, has been conjugated to the surface of liposome (B1194612) shells encasing mesoporous silica (B1680970) nanoparticles. This system was designed to achieve long-lasting activation of DORs in endosomes, providing sustained relief from inflammatory pain in preclinical models. researchgate.net This approach could be adapted for this compound to deliver a variety of agents, such as siRNA or small molecule inhibitors, to DOR-expressing neurons.

Another strategy is the direct conjugation of the peptide to a drug molecule. For instance, the brain-penetrating peptide Angiopep-2 has been conjugated to opioid pain medications to improve their delivery across the blood-brain barrier. researchgate.net Similarly, conjugating this compound to a cytotoxic agent could be explored in cancer research models where certain tumors overexpress DORs. The key to these strategies is the use of linkers that are either stable or cleavable, depending on whether the peptide is solely for targeting or if the payload needs to be released inside the cell. researchgate.net

This compound as a Scaffold for the Design of Novel Research Probes

The conformationally constrained structure of this compound makes it an excellent scaffold for designing highly specific research probes. By attaching functional moieties like fluorescent dyes or biotin (B1667282), researchers can create tools to investigate receptor biology in living cells. researchgate.net

The development of fluorescently labeled opioid peptides has been a key goal for studying receptor dynamics. nih.govarizona.edutandfonline.com For example, researchers have successfully synthesized analogues of DPDPE and other opioid peptides conjugated to fluorescent probes like fluorescein. nih.govarizona.edutandfonline.com Although challenging, these fluorescent ligands allow for the real-time visualization of receptor-ligand binding, internalization, and trafficking using techniques like confocal microscopy. researchgate.net Such probes derived from this compound could be used to study the differential regulation of DORs in various neuronal populations or to screen for compounds that modulate receptor trafficking.

In addition to imaging probes, the peptide can be modified to create affinity probes. By conjugating a biotin molecule to the peptide, researchers can perform affinity purification experiments to isolate the DOR and its associated protein complexes from cell lysates, providing insights into the receptor's signaling network.

Probe TypeAttached MoietyResearch Application
Fluorescent Probe Fluorescein, Alexa Fluor, BODIPYReal-time imaging of receptor binding and internalization in live cells. researchgate.net
Affinity Probe BiotinIsolation and identification of receptor-interacting proteins.
Photoaffinity Probe Benzophenone, PhenylazideCovalent labeling of the receptor binding pocket for structural studies.

Integration of Omics Technologies for Comprehensive Biological Response Analysis

To fully understand the biological consequences of delta-opioid receptor activation by this compound, an integrative approach using "omics" technologies is essential. These high-throughput methods provide a global view of the changes occurring at the molecular level within a cell or organism.

Proteomics, the large-scale study of proteins, can be used to analyze changes in protein expression and post-translational modifications following treatment with the peptide. For example, a quantitative proteomic study on cells treated with a mu-opioid agonist identified distinct changes in the cellular proteome, revealing insights into the mechanisms of opioid action on nerve cells. nih.gov A similar approach with this compound could identify novel downstream signaling pathways and biomarkers associated with DOR activation.

Transcriptomics, which analyzes the complete set of RNA transcripts, can reveal how the peptide alters gene expression. This could uncover regulatory networks that are modulated by long-term DOR activation. Metabolomics, the study of metabolites, can provide a snapshot of the metabolic state of a cell or tissue and how it is altered by peptide treatment. These omics datasets can be integrated to build a comprehensive model of the cellular response to this compound, moving beyond single-pathway analysis.

Future Directions in Peptide Chemistry and this compound Research

The field of cyclic peptide research is rapidly advancing, with new technologies and chemical strategies promising to further enhance the utility of scaffolds like this compound. biochempeg.comnih.gov

Future directions in peptide chemistry will likely focus on creating analogues with improved pharmacological properties. nih.gov This includes the incorporation of non-natural amino acids to increase metabolic stability and fine-tune receptor affinity and selectivity. biochempeg.com Furthermore, novel cyclization strategies are being developed to create peptides with more defined three-dimensional structures, potentially leading to ligands with unique signaling properties, such as biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.gov

The integration of computational chemistry, artificial intelligence, and machine learning is also set to revolutionize peptide design. archivemarketresearch.commdpi.com These tools can screen vast virtual libraries of peptide analogues to predict their binding affinity and functional activity, accelerating the discovery of new research probes and therapeutic leads. As our understanding of the structural biology of opioid receptors deepens, driven by techniques like cryo-electron microscopy, the rational design of this compound derivatives with precisely tailored functions will become increasingly feasible. nih.govmedicalnewstoday.com

Q & A

Q. How is H-Tyr-c[pen-Gly-Phe-pen]OH synthesized, and what methodological considerations ensure structural fidelity?

Answer: Synthesis involves solid-phase peptide synthesis (SPPS) with selective cysteine (or penicillamine) protection to enable disulfide bond formation. A critical step is ring-closing metathesis (RCM) for cyclization, which stabilizes the peptide backbone and enhances receptor binding . Post-synthesis, purification via reversed-phase HPLC and structural validation using NMR (e.g., 2D NOESY for cyclization confirmation) and mass spectrometry are essential to ensure fidelity .

Q. What analytical techniques are used to confirm the cyclic structure and disulfide bond configuration of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): NOESY spectra identify spatial proximity of penicillamine (Pen) residues to confirm cyclization .
  • X-ray Crystallography: Resolves absolute configuration of disulfide bonds (e.g., Cys²–Cys⁵ in DPDPE analogues) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and disulfide bond integrity .

Q. What structural motifs in this compound are critical for δ/μ opioid receptor selectivity?

Answer: The Tyr¹ residue forms a salt bridge with Asp in transmembrane helix 3 (TMH3) of opioid receptors, a prerequisite for activity. Cyclization via Pen²–Pen⁵ disulfide restricts conformational flexibility, enhancing δ-receptor affinity. Substitution of D-Pen over L-Pen reduces enzymatic degradation, improving stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor-binding data and in vivo efficacy for this compound analogues?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Methodological solutions include:

  • Pharmacokinetic Profiling: Measure plasma stability and tissue distribution using radiolabeled isotopes .
  • Metabolite Screening: LC-MS/MS identifies active/inactive metabolites impacting in vivo results .
  • Controlled In Vivo Models: Use knock-out mice (e.g., δ-opioid receptor-deficient) to isolate target effects .

Q. What experimental strategies optimize the metabolic stability of this compound derivatives without compromising receptor affinity?

Answer:

  • D-Amino Acid Substitution: Replace L-Pen with D-Pen to resist protease cleavage .
  • Backbone Methylation: Reduces hydrogen-bonding capacity, slowing enzymatic degradation.
  • PEGylation: Attach polyethylene glycol to increase molecular weight and reduce renal clearance .

Q. How can structure-activity relationship (SAR) studies be systematically designed for cyclic opioid peptides?

Answer:

  • Stepwise Residue Replacement: Substitute individual amino acids (e.g., Phe⁴ → Trp) to assess impact on receptor binding .
  • Computational Docking: Use molecular dynamics (e.g., Schrödinger Suite) to predict binding modes before synthesis .
  • Free-Energy Perturbation (FEP): Quantifies binding energy changes post-substitution, guiding SAR prioritization .

Q. What statistical methods address contradictory data in opioid receptor binding assays?

Answer:

  • Bland-Altman Analysis: Quantifies agreement between replicate assays .
  • Hierarchical Clustering: Groups ligands by binding profiles to identify outliers .
  • Meta-Analysis: Pool data from multiple studies to assess bias (e.g., radioligand choice affecting IC₅₀ values) .

Methodological Guidelines for Data Interpretation

Q. How should researchers validate computational models predicting this compound-receptor interactions?

Answer:

  • Experimental Cross-Validation: Compare docking poses with mutagenesis data (e.g., receptor mutants lacking Asp in TMH3) .
  • Ensemble Docking: Run multiple simulations with flexible receptor conformations to account for induced-fit effects .

Q. What criteria distinguish high-quality SAR data from noise in cyclic peptide studies?

Answer:

  • Dose-Response Consistency: EC₅₀/IC₅₀ values must show ≤20% variability across replicates .
  • Selectivity Ratios: δ/μ receptor affinity ratios should exceed 10-fold to confirm selectivity .
  • Negative Controls: Include non-cyclic analogues to isolate cyclization effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.